N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with an azepane group, a phenyl ring, and a dimethylbenzenesulfonamide moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyridazine ring can be oxidized under specific conditions, leading to the formation of pyridazinone derivatives.
Reduction: Reduction reactions can modify the azepane group or other substituents.
Scientific Research Applications
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of pharmacological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. Compared to these, N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE may offer unique pharmacological properties due to its specific substituents and structural configuration. Other similar compounds include:
Pyridazinone derivatives: Known for their diverse pharmacological activities.
Pyridazine-based drugs: Used in various therapeutic applications.
Properties
Molecular Formula |
C24H28N4O2S |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H28N4O2S/c1-18-10-11-22(16-19(18)2)31(29,30)27-21-9-7-8-20(17-21)23-12-13-24(26-25-23)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3 |
InChI Key |
SLIIYKZKTBJQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)C |
Origin of Product |
United States |
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